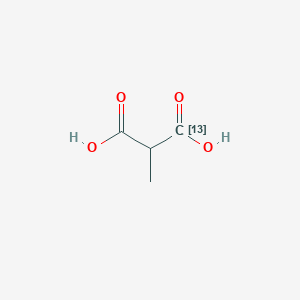

Methylmalonic acid-13C4

Beschreibung

Eigenschaften

CAS-Nummer |

1173019-21-0 |

|---|---|

Molekularformel |

C4H6O4 |

Molekulargewicht |

122.059 g/mol |

IUPAC-Name |

2-(113C)methyl(1,2,3-13C3)propanedioic acid |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 |

InChI-Schlüssel |

ZIYVHBGGAOATLY-JCDJMFQYSA-N |

Isomerische SMILES |

CC(C(=O)O)[13C](=O)O |

Kanonische SMILES |

CC(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies for 13c Isotopically Labeled 2 Methylpropanedioic Acid

Regioselective ¹³C-Labeling Techniques

The synthesis of 2-methyl(¹³C)propanedioic acid requires precise control over the introduction of the carbon-13 isotope. Methodologies have been developed to selectively label either the carboxyl groups or the methyl group, each presenting unique synthetic challenges and advantages.

Carboxyl Group ¹³C-Introduction Approaches

A prevalent strategy for introducing a ¹³C label into the carboxyl position of dicarboxylic acids involves the use of ¹³C-labeled cyanide as a key synthon. This method typically begins with a suitable halo-ester precursor. For the synthesis of 2-methyl(1-¹³C)propanedioic acid or 2-methyl(1,3-¹³C₂)propanedioic acid, the synthesis would commence with an α-halopropionate ester, such as ethyl 2-bromopropionate.

The reaction proceeds via a nucleophilic substitution where potassium cyanide (K¹³CN) displaces the bromide. The resulting ¹³C-labeled cyanoester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid. Subsequent hydrolysis of the ester group yields the final ¹³C-carboxyl-labeled 2-methylpropanedioic acid. This approach is advantageous due to the commercial availability of K¹³CN and its reliable reactivity.

| Starting Material | Reagents | Intermediate | Final Product |

| Ethyl 2-bromopropionate | 1. K¹³CN 2. H₃O⁺ | Ethyl 2-cyanopropionate-¹³C | 2-methyl(1-¹³C)propanedioic acid |

This table represents a generalized synthetic pathway for carboxyl group labeling.

Methyl Group ¹³C-Introduction Approaches

Introducing a ¹³C label at the methyl position of 2-methylpropanedioic acid requires a different set of synthetic strategies. One powerful method involves the use of ¹³C-labeled methylating agents, such as iodomethane-¹³C (¹³CH₃I).

A common approach starts with a malonic ester, for instance, diethyl malonate. The active methylene group of the malonate is deprotonated with a strong base to form a nucleophilic enolate. This enolate then reacts with iodomethane-¹³C in an alkylation reaction to introduce the ¹³C-labeled methyl group, forming diethyl 2-(methyl-¹³C)malonate. Subsequent hydrolysis and decarboxylation of the diethyl 2-(methyl-¹³C)malonate yield 2-methyl(¹³C)propanoic acid. To arrive at the target dicarboxylic acid, a different starting material, such as a protected malonic acid derivative that allows for mono-alkylation and subsequent deprotection without decarboxylation, would be necessary.

An alternative and more advanced technique is the palladium-catalyzed C(sp³)–H functionalization. prepchem.comrsc.orgnih.gov This method can directly introduce a ¹³C-methyl group onto a suitable precursor. For example, a protected derivative of malonic acid could be subjected to palladium catalysis in the presence of iodomethane-¹³C to achieve direct methylation at the 2-position. prepchem.comrsc.orgnih.gov This approach offers high regioselectivity and can be performed under relatively mild conditions. prepchem.comrsc.orgnih.gov

| Precursor | ¹³C Source | Catalyst/Reagents | Labeled Intermediate | Final Product |

| Diethyl malonate | ¹³CH₃I | NaOEt/EtOH | Diethyl 2-(methyl-¹³C)malonate | 2-(methyl-¹³C)propanedioic acid |

| Protected malonic acid | ¹³CH₃I | Palladium catalyst, oxidant, ligand | Protected 2-(methyl-¹³C)malonic acid | 2-(methyl-¹³C)propanedioic acid |

This table illustrates potential strategies for the introduction of a ¹³C-labeled methyl group.

Synthesis of Related ¹³C-Labeled Dicarboxylic Acids and CoA Esters

The synthetic methodologies for labeling 2-methylpropanedioic acid are often applicable to other dicarboxylic acids. The malonic ester synthesis, for example, is a versatile method for preparing a wide array of substituted dicarboxylic acids. By choosing different ¹³C-labeled alkyl halides, a variety of isotopically labeled dicarboxylic acids can be synthesized.

The synthesis of ¹³C-labeled 2-methylmalonyl-CoA is of significant interest for metabolic studies. While direct chemical synthesis of CoA esters is complex, chemo-enzymatic approaches are often employed. This can involve the initial chemical synthesis of ¹³C-labeled 2-methylpropanedioic acid, which is then enzymatically converted to its CoA ester. For instance, 2-methylpropanedioic acid can be activated to its corresponding acyl-CoA by a suitable CoA ligase. In metabolic labeling studies, organisms can be fed with ¹³C-labeled precursors, such as [1-¹³C]acetate, which are then endogenously converted into intermediates like [¹³C]methylmalonyl-CoA, as observed in studies of the ethylmalonyl-CoA pathway. researchgate.netnih.gov

Advancements in Microscale and High-Yield Synthesis

The synthesis of isotopically labeled compounds is often limited by the high cost of the labeled starting materials. Consequently, there is a continuous drive to develop microscale and high-yield synthetic methods. Microscale synthesis minimizes the amount of expensive ¹³C precursors required, making the synthesis more cost-effective. These techniques often involve specialized glassware and purification methods, such as preparative chromatography, to handle small quantities of material efficiently.

Efforts to improve reaction yields are also paramount. For malonic ester alkylations, a significant side reaction is dialkylation, which consumes the expensive labeled alkyl halide and complicates purification. researchgate.net Methodologies have been developed to minimize this side reaction, for instance, by carefully controlling the stoichiometry of the base and alkylating agent, or by using specific protecting groups that favor mono-alkylation. researchgate.net High-yield strategies also focus on optimizing reaction conditions such as temperature, solvent, and reaction time to maximize the conversion to the desired labeled product. The development of more efficient catalytic systems, such as the aforementioned palladium-catalyzed C-H functionalization, also contributes to achieving higher yields and reducing waste of isotopic labels. prepchem.comrsc.orgnih.gov

Metabolic Interrogation with 2 Methyl 113c Propanedioic Acid: Pathways and Fluxes

Integration into Propionate (B1217596) Metabolism and Anaplerotic Pathways

The metabolism of 2-methyl(113C)propanedioic acid is intrinsically linked to the catabolic pathway of propionyl-CoA, a key intermediate derived from the breakdown of various substrates. ontosight.ai This pathway ultimately feeds into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production.

Role in Propionyl-CoA and Succinyl-CoA Interconversions

Propionyl-CoA is converted to succinyl-CoA, a TCA cycle intermediate, through a series of enzymatic reactions. researchgate.netmedlink.com This conversion begins with the carboxylation of propionyl-CoA to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. researchgate.netnih.gov Subsequently, D-methylmalonyl-CoA is racemized to L-methylmalonyl-CoA, which is then isomerized to succinyl-CoA by the enzyme methylmalonyl-CoA mutase. researchgate.netnih.gov The introduction of 2-methyl(113C)propanedioic acid allows researchers to trace the labeled carbon as it is incorporated into these intermediates, providing a quantitative measure of pathway flux.

The conversion of propionyl-CoA to succinyl-CoA is a critical metabolic route. ontosight.ai Deficiencies in the enzymes involved in this pathway, such as methylmalonyl-CoA mutase, can lead to the accumulation of methylmalonic acid. nih.gov

Contribution to Tricarboxylic Acid (TCA) Cycle Anaplerosis

The production of succinyl-CoA from propionyl-CoA represents an anaplerotic pathway, which serves to replenish TCA cycle intermediates that may be depleted for biosynthetic purposes. nih.gov By using 2-methyl(113C)propanedioic acid, the contribution of propionate-derived carbons to the TCA cycle pool can be quantified. This is particularly important in understanding cellular metabolism in various physiological and pathological states where the balance between catabolism and anabolism is altered. nih.gov For instance, in certain metabolic disorders, anaplerotic insufficiency is a key feature, and tracing studies can help elucidate the extent of this dysfunction. nih.gov

Tracing Carbon Flow from Amino Acids and Fatty Acids

2-methyl(113C)propanedioic acid is an invaluable tool for tracing the catabolic fates of specific amino acids and odd-chain fatty acids that generate propionyl-CoA as a downstream metabolite.

Valine, Isoleucine, Methionine, and Threonine Catabolism

The catabolism of the branched-chain amino acids (BCAAs) valine and isoleucine, as well as the amino acids methionine and threonine, leads to the production of propionyl-CoA. nih.gov When cells are cultured with ¹³C-labeled versions of these amino acids, the label can be detected in methylmalonic acid, confirming the metabolic linkage. nih.gov For example, studies using [U-¹³C₆]isoleucine and [U-¹³C₅]valine have demonstrated the incorporation of ¹³C into MMA. nih.gov This approach allows for the investigation of BCAA catabolic flux and its contribution to various metabolic pools. nih.gov

| Tracer Substrate | Observed Labeled Metabolite | Metabolic Implication |

| [U-¹³C₆]Isoleucine | M3-labeled Methylmalonic Acid | Demonstrates the flow of carbon from isoleucine catabolism into the propionyl-CoA pathway. nih.gov |

| [U-¹³C₅]Valine | M3-labeled Methylmalonic Acid | Shows the contribution of valine breakdown to the formation of methylmalonyl-CoA. nih.gov |

This table illustrates how ¹³C-labeled amino acids are used to trace their catabolic pathways, resulting in labeled methylmalonic acid.

Odd-Chain Fatty Acid Oxidation Dynamics

The beta-oxidation of fatty acids with an odd number of carbon atoms produces acetyl-CoA molecules until the final three carbons, which are released as propionyl-CoA. aklectures.comquizlet.com This propionyl-CoA then enters the same metabolic pathway as that derived from amino acid catabolism, ultimately being converted to succinyl-CoA. aklectures.comquizlet.com The use of ¹³C-labeled odd-chain fatty acids allows for the direct measurement of their contribution to the TCA cycle via anaplerosis. nih.gov In some cellular models, the accumulation of odd-chain fatty acids has been linked to alterations in BCAA metabolism and the accumulation of MMA. nih.gov

Formation of Related Metabolites via 13C-Labeled Precursors

The use of ¹³C-labeled precursors extends beyond tracing direct metabolic pathways and can reveal the formation of other related metabolites. For instance, in situations where the conversion of methylmalonyl-CoA to succinyl-CoA is impaired, alternative metabolic routes can become more prominent. One such metabolite is 2-methylcitrate, which is formed from the condensation of propionyl-CoA and oxaloacetate. mdpi.com The accumulation of 2-methylcitrate can inhibit several enzymes in the TCA cycle. mdpi.comnih.gov Isotope tracing studies can elucidate the flux through this and other alternative pathways, providing a more comprehensive picture of metabolic reprogramming. nih.govnih.gov

| Labeled Precursor | Resulting Labeled Metabolite | Significance |

| ¹³C-Propionate | ¹³CO₂ | Measures the overall oxidative capacity of the propionate pathway. nih.gov |

| ¹³C-Amino Acids (Val, Ile) | ¹³C-Methylmalonic Acid | Traces the catabolism of specific amino acids to propionyl-CoA. nih.gov |

| ¹³C-Odd-Chain Fatty Acids | ¹³C-Succinyl-CoA | Quantifies the contribution of these fatty acids to TCA cycle anaplerosis. nih.gov |

This table summarizes the application of various ¹³C-labeled precursors to study the formation of downstream metabolites and assess metabolic pathway activity.

¹³C-Labeled 2-Methylcitric Acid Formation

The formation of 2-methylcitric acid (MCA) is a key indicator of disruptions in the propionate metabolic pathway. mdpi.com In conditions such as methylmalonic acidemia and propionic acidemia, the accumulation of propionyl-CoA leads to its alternative metabolism through the 2-methylcitrate cycle. mdpi.comusbio.net The entry point into this cycle is the condensation of propionyl-CoA with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, to form 2-methylcitrate. usbio.netnih.gov

When 2-methyl(1¹³C)propanedioic acid is introduced into a biological system, it can be converted to its coenzyme A derivative, ¹³C-methylmalonyl-CoA. In metabolic disorders where the enzyme methylmalonyl-CoA mutase is deficient, ¹³C-methylmalonyl-CoA can accumulate. nih.govnih.gov This accumulation can lead to the reverse reaction of propionyl-CoA carboxylase, generating ¹³C-propionyl-CoA. This ¹³C-labeled propionyl-CoA then serves as a substrate for citrate synthase.

The condensation of ¹³C-propionyl-CoA with oxaloacetate results in the formation of ¹³C-labeled 2-methylcitric acid. The position of the ¹³C label within the 2-methylcitric acid molecule provides direct evidence of the metabolic flux through this pathway. Stable isotope tracer studies are instrumental in quantifying the rate of this conversion, offering insights into the pathophysiology of organic acidemias. nih.gov The detection of ¹³C-labeled MCA in biological fluids like urine and serum following the administration of a ¹³C-labeled precursor confirms the activity of this alternative metabolic route.

Table 1: Key Reactions in ¹³C-Labeled 2-Methylcitric Acid Formation

| Step | Reactants | Enzyme | Product | Significance |

| 1 | 2-methyl(1¹³C)propanedioic acid + CoA | Acyl-CoA Synthetase | ¹³C-Methylmalonyl-CoA | Activation of the tracer |

| 2 | ¹³C-Methylmalonyl-CoA | (Reversal under pathological conditions) | ¹³C-Propionyl-CoA | Formation of the substrate for the 2-methylcitrate cycle |

| 3 | ¹³C-Propionyl-CoA + Oxaloacetate | Citrate Synthase | ¹³C-Labeled 2-Methylcitric Acid | Entry into the 2-methylcitrate cycle; key biomarker |

¹³C-Labeled 3-Hydroxypropionic Acid Pathways

3-Hydroxypropionic acid (3OHPA) is another significant biomarker in disorders of propionate metabolism. nih.govresearchgate.net Its formation is linked to the accumulation of propionyl-CoA and intermediates of the propionate oxidation pathway. The metabolic routes leading to 3OHPA are complex and can involve several enzymatic steps.

The use of 2-methyl(1¹³C)propanedioic acid as a tracer can help to elucidate the specific pathways contributing to the production of ¹³C-labeled 3OHPA. Following its conversion to ¹³C-propionyl-CoA, several potential pathways can lead to the formation of ¹³C-3OHPA:

The Propionyl-CoA Pathway: ¹³C-Propionyl-CoA can be converted to ¹³C-acryloyl-CoA by propionyl-CoA dehydrogenase. Subsequently, ¹³C-acryloyl-CoA can be hydrated to form ¹³C-3-hydroxypropionyl-CoA, which is then hydrolyzed to ¹³C-3-hydroxypropionic acid. plos.orgnih.gov

Malonyl-CoA Pathway: In some organisms, a pathway exists where acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to malonate semialdehyde and further to 3-hydroxypropionate. While not a direct route from propionyl-CoA, the interconnectedness of central carbon metabolism means that the ¹³C label from 2-methyl(1¹³C)propanedioic acid could potentially enter this pathway through various anaplerotic and cataplerotic reactions.

Stable isotope tracing studies using ¹³C-labeled propionate have been crucial in demonstrating the flux through these pathways. nih.gov By measuring the isotopic enrichment of 3OHPA, researchers can quantify the contribution of propionate metabolism to its production. In the context of metabolic diseases, understanding these fluxes is vital for developing targeted therapeutic strategies.

Table 2: Potential Pathways to ¹³C-Labeled 3-Hydroxypropionic Acid

| Pathway | Key Intermediates from ¹³C-Propionyl-CoA | Key Enzymes | Final Labeled Product |

| Propionyl-CoA Pathway | ¹³C-Acryloyl-CoA, ¹³C-3-Hydroxypropionyl-CoA | Propionyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-Hydroxypropionyl-CoA hydrolase | ¹³C-3-Hydroxypropionic Acid |

| Malonyl-CoA Pathway (indirect) | ¹³C label incorporation into acetyl-CoA pool | Acetyl-CoA carboxylase, Malonyl-CoA reductase | ¹³C-3-Hydroxypropionic Acid |

Advanced Analytical Methodologies for 2 Methyl 113c Propanedioic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 13C-Labeling

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structural and electronic environment of atomic nuclei. In the context of 13C-labeled compounds, NMR is invaluable for determining the precise position of the 13C isotope within a molecule. nih.govnih.gov

High-resolution 13C-NMR spectroscopy is instrumental in distinguishing between different isotopomers, which are molecules that have the same number of isotopic atoms but differ in their positions. nih.gov The chemical shift in a 13C-NMR spectrum is highly sensitive to the local electronic environment of each carbon atom. docbrown.info This sensitivity allows researchers to identify which specific carbon atom in the 2-methylpropanedioic acid molecule or its metabolites is labeled with 13C. hmdb.ca For instance, the large chemical shift range of approximately 200 ppm in 13C NMR provides a significant advantage over 1H NMR for resolving complex mixtures and identifying specific labeled sites. nih.gov

One-dimensional (1D) 13C-NMR spectra can provide information on the positional enrichment of the 13C label. nih.gov By analyzing the chemical shifts and coupling constants, researchers can determine the relative abundance of different isotopomers in a sample. This information is critical for metabolic flux analysis, where the goal is to map the flow of carbon through various metabolic pathways. nih.govyoutube.com

Table 1: Representative 13C-NMR Chemical Shifts for Malonic Acid Derivatives

| Compound | Carbon Position | Chemical Shift (ppm) |

| Malonic acid | C1/C3 (Carboxyl) | 171.5 |

| C2 (Methylene) | 41.0 | |

| Methylmalonic acid | C1/C3 (Carboxyl) | 174.8, 171.9 |

| C2 (Methine) | 46.2 | |

| Methyl | 13.5 |

Note: Data is illustrative and sourced from publicly available spectral databases. hmdb.cahmdb.ca Actual chemical shifts can vary based on solvent and experimental conditions.

In complex biological systems, such as cell cultures or tissues, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed. nih.gov These methods provide correlations between 1H and 13C nuclei, which helps to resolve overlapping signals and unambiguously assign the position of the 13C label in metabolites even within a complex mixture. nih.gov This capability is crucial for tracing the metabolic fate of 2-methyl(113C)propanedioic acid and understanding how it is processed by enzymes in different cellular compartments. nih.gov

Stable isotope studies using 13C-labeled compounds and NMR analysis have been successfully used to investigate DNA and histone methylations, providing insights into epigenetic modifications. nih.gov Furthermore, 13C NMR can be used to identify unknown metabolites from complex mixtures, enhancing the power of metabolomics studies. nih.gov

Mass Spectrometry (MS) Techniques for Carbon Isotopologue Distribution (CID)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the carbon isotopologue distribution (CID), which refers to the relative abundance of a metabolite's different isotopologues that vary in the number of 13C atoms. nih.gov

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile metabolites like 2-methylpropanedioic acid, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. creative-proteomics.comnih.gov Common derivatization agents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents like pentafluorobenzyl bromide (PFB-Br). nih.govrsc.org

Once derivatized, the metabolites are separated by gas chromatography and detected by the mass spectrometer. The resulting mass spectrum shows the distribution of ions with different masses, which corresponds to the different isotopologues of the metabolite. For example, a study using PFB-Br derivatization of methylmalonic acid (MMA) identified distinct mass-to-charge ratios for the unlabeled (d0-MMA) and the tripentafluorobenzyl derivative of trideutero-methyl malonic acid (d3-MMA), allowing for their differentiation and quantification. nih.gov Another method involving derivatization with BSTFA followed by GC-MS analysis has also been successfully applied for MMA quantification in serum. rsc.org

The accuracy of CID measurements by GC-MS is critical for metabolic flux analysis. nih.gov Recent studies have focused on validating GC-MS methods using 13C-labeled standards to ensure the reliability of the data for calculating metabolic fluxes. nih.govfrontiersin.orgmdpi.com

Table 2: GC-MS Derivatization and Analysis of Methylmalonic Acid

| Derivatization Agent | Key Findings | Reference |

| Pentafluorobenzyl (PFB) Bromide | Formation of a tripentafluorobenzyl derivative of MMA in the presence of N,N-diisopropylamine. nih.gov | nih.gov |

| The most intense ions in the negative-ion chemical ionization (NICI) GC-MS spectra of the tripentafluorobenzyl derivative were m/z 349 for d0-MMA and m/z 352 for d3-MMA. nih.govnih.gov | nih.govnih.gov | |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Rapid derivatization under microwave irradiation (400 W for 2 min). rsc.org | rsc.org |

| Provided a wide linear range for MMA analysis (0.021–5 mM). rsc.org | rsc.org |

LC-MS/MS is a versatile and powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 2-methylpropanedioic acid and its metabolites directly from biological fluids, often with minimal sample preparation. nih.govsigmaaldrich.com

In untargeted analysis , LC-MS/MS is used to obtain a comprehensive profile of all detectable metabolites in a sample. nih.gov The use of 13C-labeled compounds in untargeted metabolomics helps to distinguish true biological signals from background noise and aids in the identification of unknown compounds. acs.org

In targeted analysis , the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analytes of interest. This approach, known as multiple reaction monitoring (MRM), provides excellent sensitivity and selectivity for quantifying known metabolites. nih.gov For instance, a targeted LC-MS/MS method was developed for the high-throughput analysis of methylmalonic acid in serum, plasma, and urine, which did not require chromatographic separation of MMA from its isomer, succinic acid. nih.gov Another study reported a method with a low limit of detection (22.1 nmol/L) and high throughput (≤160 samples/run) for serum MMA analysis. nih.gov

Table 3: Comparison of LC-MS/MS Methods for Methylmalonic Acid Analysis

| Method Feature | Finding | Reference |

| Sample Preparation | Liquid-liquid extraction and derivatization to MMA di-butyl ester. nih.gov | nih.gov |

| In-well protein precipitation using Ostro plates. waters.comwaters.com | waters.comwaters.com | |

| Sensitivity | Limit of detection (LOD) of 22.1 nmol/L. nih.gov | nih.gov |

| Precise quantification at 21 nmol/L. waters.com | waters.com | |

| Throughput | Up to 160 samples per run. nih.gov | nih.gov |

| High-throughput analysis facilitated by automated sample preparation. waters.com | waters.com | |

| Accuracy | Excellent correlation (r=0.99) with GC/MS method. nih.gov | nih.gov |

| Mean method bias of -0.8% compared to an independent LC-MS/MS method. waters.com | waters.com |

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique for the analysis of charged, low-molecular-weight metabolites. elsevierpure.com It offers high separation efficiency and requires very small sample volumes. When coupled with tandem mass spectrometry, CE-MS/MS provides high accuracy for tracing the incorporation of 13C into metabolites. nih.gov

A key advantage of CE-MS is its ability to analyze underivatized amino and organic acids, simplifying sample preparation. nih.gov This technique has been shown to provide better accuracy in assessing labeling measurements compared to classical GC-MS methods. nih.gov This high accuracy is crucial for metabolic flux analysis, where even small errors in isotopologue distribution can lead to significant inaccuracies in the calculated fluxes. nih.gov

Isotopic Standard Utilization and Validation in Quantitative Analysis

The accurate quantification of metabolites such as 2-methyl(113C)propanedioic acid is paramount in metabolic research. Isotope dilution mass spectrometry is the gold standard for this purpose, relying on the use of stable isotope-labeled internal standards (SIL-IS) to correct for variations during sample preparation and analysis. nih.govnih.govscispace.com These standards, which are chemically almost identical to the analyte, experience similar extraction efficiencies, derivatization yields, and ionization responses in the mass spectrometer. scispace.com By adding a known amount of the SIL-IS to a sample, the endogenous analyte concentration can be determined with high precision and accuracy by measuring the ratio of the analyte's signal to that of the standard. clearsynth.com

Validation of Carbon Isotopologue Distribution Measurements

Beyond simple quantification, advanced metabolic studies, such as ¹³C-Metabolic Flux Analysis (MFA), require the precise measurement of carbon isotopologue distributions (CIDs). nih.govnih.gov A CID refers to the relative abundance of a metabolite's different isotopologues (molecules that differ only in their isotopic composition, e.g., M+0, M+1, M+2, etc.). The accuracy of these measurements is critical, as it directly impacts the reliability of calculated metabolic fluxes. frontiersin.orgresearchgate.net

A robust workflow has been developed to validate CID measurements obtained from analytical platforms like gas chromatography-mass spectrometry (GC-MS). nih.govfrontiersin.org This validation process involves:

Generation of Reference Standards: Tailor-made reference standards with a known and predictable CID are produced. researchgate.netbiorxiv.org A common method is to culture microorganisms, such as E. coli, on a carefully designed mixture of ¹³C-labeled substrates (e.g., an equimolar mixture of unlabeled and fully labeled acetate). biorxiv.org This process yields metabolites with a predictable binomial distribution of isotopologues that follows Pascal's triangle. nih.govbiorxiv.org

Analysis and Data Correction: The generated ¹³C-labeled standards are extracted and analyzed using the same GC-MS method intended for the experimental samples. The raw mass spectrometry data is then corrected for the natural abundance of stable isotopes in both the metabolite and any derivatization agents used for GC analysis. nih.gov

Accuracy Assessment: The core of the validation is the comparison between the corrected, experimentally measured CID and the theoretically predicted binomial CID. frontiersin.orgbiorxiv.org The accuracy is formally defined as the closeness of the measured values to the predicted values for each isotopologue. frontiersin.orgbiorxiv.org This rigorous evaluation ensures that the analytical method can accurately measure the subtle changes in isotopologue enrichment that are fundamental to metabolic flux studies. nih.gov

Table 2: Illustrative Validation Data for a C4 Metabolite (e.g., 2-methylpropanedioic acid) This table presents hypothetical data to illustrate the validation principle.

| Isotopologue | Theoretical Fractional Abundance (Binomial Distribution) | Measured Fractional Abundance (Mean ± SD, n=4) | Accuracy (Difference) |

|---|---|---|---|

| M+0 | 0.0625 | 0.0631 ± 0.0005 | -0.0006 |

| M+1 | 0.2500 | 0.2489 ± 0.0011 | +0.0011 |

| M+2 | 0.3750 | 0.3762 ± 0.0015 | -0.0012 |

| M+3 | 0.2500 | 0.2505 ± 0.0012 | -0.0005 |

| M+4 | 0.0625 | 0.0613 ± 0.0004 | +0.0012 |

Computational Modeling and Simulation of 13c Isotopomer Distribution in Metabolic Networks

Stoichiometric Metabolic Model Construction for ¹³C-Metabolic Flux Analysis (MFA)

No information available for 2-methyl(113C)propanedioic acid.

Algorithms for ¹³C-Label Propagation and Flux Estimation

No information available for 2-methyl(113C)propanedioic acid.

No information available for 2-methyl(113C)propanedioic acid.

No information available for 2-methyl(113C)propanedioic acid.

Software Platforms for ¹³C-MFA and Data Interpretation

No information available for 2-methyl(113C)propanedioic acid.

Addressing Model Assumptions and Limitations in ¹³C-MFA

No information available for 2-methyl(113C)propanedioic acid.

Research Applications of 2 Methyl 113c Propanedioic Acid in Biological Systems

Elucidation of Metabolic Flux Distributions in Microorganisms

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in systems biology and metabolic engineering used to quantify the rates (fluxes) of intracellular reactions. 13cflux.net The methodology involves introducing a ¹³C-labeled substrate, such as 2-methyl(113C)propanedioic acid, into a cell culture. As the microorganism metabolizes the labeled compound, the ¹³C isotope is incorporated into various downstream metabolites. frontiersin.org By measuring the specific patterns of ¹³C labeling in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active pathways and calculate the flux through each step. nih.govumich.edu

This approach provides a detailed snapshot of the cell's metabolic state, which is more informative than simply measuring metabolite concentrations. 13cflux.net It reveals how carbon is partitioned among different pathways, identifies metabolic bottlenecks, and can even uncover novel or unexpected metabolic routes. nih.govnih.gov For example, ¹³C-MFA has been extensively used to map the central carbon metabolism in industrial microorganisms like Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. nih.govnih.gov By tracing the fate of specific labeled compounds, scientists gain crucial insights for characterizing microbial strains and identifying targets for genetic engineering. 13cflux.net

Table 1: Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

| Step | Description | Purpose |

|---|---|---|

| 1. Labeling Experiment | Microorganisms are cultured in a medium containing a substrate with specific carbon atoms replaced by ¹³C isotopes (e.g., 2-methyl(113C)propanedioic acid). nih.gov | To introduce a traceable marker into the metabolic network. |

| 2. Isotopic Analysis | After a period of growth, intracellular metabolites are extracted and their ¹³C labeling patterns (isotopomer distributions) are measured using techniques like GC-MS or LC-MS. nih.gov | To determine how the ¹³C label has been distributed throughout the metabolome. |

| 3. Computational Modeling | The measured labeling patterns, along with data on substrate uptake and product secretion, are fed into a computational model of the organism's metabolic network. nih.gov | To calculate the intracellular reaction rates (fluxes) that best explain the observed labeling data. |

| 4. Flux Map Interpretation | The model outputs a quantitative map of metabolic fluxes, showing the flow of carbon through all major pathways. researchgate.net | To understand the physiological state, identify bottlenecks, and guide metabolic engineering strategies. 13cflux.net |

In Vivo Metabolic Pathway Delineation in Animal Models

Isotopic tracers are invaluable for studying metabolism at the whole-organism level in animal models, providing insights that are not attainable from cell cultures alone. nih.gov The use of stable, non-radioactive isotopes like ¹³C is particularly advantageous for in vivo studies due to their safety. nih.gov

The liver plays a central role in the metabolism of propionate (B1217596), a short-chain fatty acid derived from the diet and gut microbiome. A key step in this pathway is the conversion of methylmalonyl-CoA (the activated form of methylmalonic acid) to succinyl-CoA by the enzyme methylmalonyl-CoA mutase (MMUT). nih.gov Deficiencies in this pathway lead to serious metabolic disorders like methylmalonic acidemia (MMA). nih.gov

A clinical research application analogous to using labeled methylmalonic acid is the 1-¹³C-propionate breath test, which serves as a noninvasive in vivo assay of hepatic propionate oxidation capacity. nih.gov In this test, an individual ingests sodium 1-¹³C-propionate. The ¹³C-labeled propionate is metabolized in the liver, and if the pathway is functioning correctly, the labeled carbon is eventually released as ¹³CO₂ in the breath. The rate of ¹³CO₂ exhalation is measured to quantify pathway function. nih.govnih.gov

Research has shown that this test can effectively distinguish between healthy individuals and patients with MMA. nih.gov Lower rates of ¹³C-propionate oxidation are observed in patients with severe forms of MMA, and the measured oxidative capacity correlates strongly with clinical outcomes, including growth, renal function, and cognitive performance. nih.govresearchgate.net Following a successful liver transplant, patients demonstrate a complete restoration of propionate oxidation to control levels, validating the test's utility in assessing the efficacy of liver-directed therapies. nih.gov

Table 2: Correlation of 1-¹³C-Propionate Oxidation with Clinical Parameters in Methylmalonic Acidemia (MMA)

| Finding from Breath Test | Associated Clinical Outcome/Observation | Reference |

|---|---|---|

| Low Propionate Oxidation | Correlates with severe disease subtypes (e.g., mut⁰, cblB). | nih.gov |

| Near-Normal Oxidation | Observed in milder disease subtypes (e.g., cblA, mut⁻). | nih.gov |

| Restoration of Oxidation | Seen in patients after receiving a liver transplant. | nih.gov |

| Oxidation Capacity | Correlates with cognitive test results, growth indices, and bone mineral density. | nih.gov |

Mitochondrial dysfunction is a known consequence of disorders involving methylmalonic acid accumulation. nih.gov High concentrations of methylmalonic acid and related metabolites can directly impair mitochondrial function. Studies using isolated rat brain mitochondria have shown that methylmalonic acid inhibits the activity of several complexes of the electron transport chain, specifically complex I+III and complex II+III. nih.gov Furthermore, 2-methylcitric acid, another metabolite that accumulates in these disorders, has been found to inhibit glutamate-supported respiration and induce the mitochondrial permeability transition, a key event in cell death pathways. nih.gov

Using 2-methyl(113C)propanedioic acid as a tracer allows researchers to investigate the mechanisms behind this toxicity. By tracking its metabolic fate, scientists can determine how its downstream products interact with mitochondrial components. This can help delineate the precise steps leading to impaired respiration, reduced ATP synthesis, and oxidative stress, providing a clearer understanding of the neurological damage observed in patients with methylmalonic acidemia. nih.govnih.gov

Assessment of Metabolic Adaptations to Genetic or Environmental Perturbations

Cells and organisms constantly adapt their metabolism in response to changes in their genetic makeup or external environment. nih.gov ¹³C tracer analysis is a powerful tool for quantifying these metabolic shifts. vanderbilt.edufrontiersin.org By comparing the flux maps of cells before and after a perturbation, researchers can identify the specific pathways that are rewired to cope with the new conditions. ethz.ch

For example, studies have used ¹³C-labeled glucose and other tracers to investigate the profound metabolic reprogramming that occurs when a cell becomes cancerous due to the expression of an oncogene like Myc. vanderbilt.edu Similarly, this approach can reveal how microorganisms alter their metabolism to survive environmental stressors or adapt to different nutrient sources. nih.govbiorxiv.org In the context of methylmalonic acid metabolism, researchers have used cellular and computational models to study the effects of MMUT gene deficiency (a genetic perturbation). ethz.ch These studies revealed that cells can compensate for the loss of MMUT function by increasing their use of alternative pathways, such as glutamine anaplerosis, to fuel the TCA cycle. ethz.ch Using 2-methyl(113C)propanedioic acid in such perturbed systems would allow for direct quantification of how flux is rerouted away from the blocked pathway and through these compensatory routes.

Engineering of Microbial Strains for Biochemical Production

Metabolic engineering aims to optimize microorganisms to produce valuable chemicals, such as biofuels, pharmaceuticals, and platform chemicals, from renewable feedstocks. researchgate.net A major challenge is that the cell's native metabolism is optimized for growth, not for producing a specific target compound. ¹³C-MFA is an essential tool for rationally engineering these microbial factories. nih.govresearchgate.net

The process is often iterative. First, ¹³C-MFA is used to analyze the metabolism of the starting microbial strain to establish a baseline flux distribution. mdpi.com This analysis often reveals bottlenecks in the pathway leading to the desired product, such as a slow enzymatic step or a branch point where carbon is diverted to competing pathways. nih.gov Genetic engineering techniques are then used to address these limitations, for example, by overexpressing the gene for a rate-limiting enzyme or deleting a gene for a competing pathway. mdpi.com Following genetic modification, ¹³C-MFA is performed again to verify that the changes had the intended effect and to identify any new bottlenecks that may have emerged. This design-build-test-learn cycle is repeated to progressively improve the yield, titer, and productivity of the target biochemical. mdpi.com

Table 3: Iterative Cycle of Metabolic Engineering Guided by ¹³C-MFA

| Phase | Action | Rationale | Reference |

|---|---|---|---|

| 1. Design (Analyze) | Perform ¹³C-MFA on the current production strain using a labeled substrate. | To quantify the flux distribution and identify metabolic bottlenecks or competing pathways that limit product yield. | nih.gov |

| 2. Build (Engineer) | Genetically modify the strain based on the MFA results (e.g., overexpress, delete, or modify genes). | To redirect metabolic flux towards the desired product by alleviating the identified limitations. | mdpi.com |

| 3. Test (Validate) | Culture the newly engineered strain and perform another round of ¹³C-MFA. | To quantify the impact of the genetic modifications on the metabolic flux distribution and product synthesis. | researchgate.net |

| 4. Learn (Iterate) | Compare the new flux map to the previous one. Assess the improvement and identify the next limiting step. | To inform the next cycle of engineering, leading to continuous strain improvement. | mdpi.com |

Future Directions and Advanced Methodological Developments for 2 Methyl 113c Propanedioic Acid Research

Integration with Multi-Omics Data for Systems Biology Insights

The true power of metabolic tracers like 2-methyl(113C)propanedioic acid is unlocked when its flux data is integrated with other high-throughput "omics" datasets. This systems biology approach provides a more holistic view of cellular regulation and dysfunction. Future research should focus on combining 13C-metabolic flux analysis (13C-MFA) with genomics, transcriptomics, proteomics, and metabolomics to elucidate complex biological phenomena.

By correlating flux data from 2-methyl(113C)propanedioic acid with gene expression profiles (transcriptomics) and protein abundance (proteomics), researchers can identify regulatory hotspots that control metabolic pathways involving this dicarboxylic acid. For instance, in the context of methylmalonic acidemia, a disorder characterized by the accumulation of methylmalonic acid, this integrated approach could reveal how genetic mutations (genomics) lead to altered enzyme levels (proteomics) and consequently, the rerouting of metabolic pathways (fluxomics). nih.govnih.gov Such multi-omics studies can uncover novel disease mechanisms and potential therapeutic targets. nih.gov

The integration of these large datasets necessitates sophisticated bioinformatics and computational tools. Multi-omics factor analysis is one such approach that can identify shared and unique sources of variation across different data types, providing a comprehensive molecular characterization of a given biological state. acs.org

Table 1: Hypothetical Integrated Multi-Omics Study in Methylmalonic Acidemia

| Data Type | Key Findings with 2-methyl(113C)propanedioic acid | Potential Insights |

| Genomics | Identification of novel mutations in genes related to propionate (B1217596) metabolism. | Understanding the genetic basis of disease heterogeneity. |

| Transcriptomics | Altered expression of genes involved in the TCA cycle and fatty acid oxidation. | Revealing compensatory metabolic pathways. |

| Proteomics | Quantification of methylmalonyl-CoA mutase and related enzyme levels. | Assessing the functional impact of mutations. |

| Fluxomics | Tracing the fate of the 13C label from the tracer into downstream metabolites. | Quantifying the block in the canonical pathway and the activity of alternative routes. |

| Metabolomics | Profiling of accumulating organic acids and acylcarnitines. | Identifying biomarkers for disease severity and therapeutic response. |

Advancements in Isotopic Tracer Experimental Design

The precision and accuracy of 13C-MFA are heavily dependent on the design of the labeling experiment. researchgate.netnih.gov Future research utilizing 2-methyl(113C)propanedioic acid will benefit from advanced experimental design strategies to maximize the information obtained.

One key advancement is the use of parallel labeling experiments, where cells or organisms are cultured with different 13C-labeled tracers simultaneously. nih.gov For instance, a study could use both [U-13C]glucose and 2-methyl(113C)propanedioic acid in parallel cultures. This approach provides more constraints on the metabolic model, leading to more precise flux estimates. researchgate.net

Furthermore, the development of dynamic labeling experiments can provide insights into metabolic turnover rates. vanderbilt.edu By introducing a pulse of 2-methyl(113C)propanedioic acid and monitoring the time-course of 13C incorporation into various metabolites, researchers can determine not just the pathway fluxes but also the pool sizes and turnover rates of key intermediates. vanderbilt.edu This is particularly valuable for studying non-steady-state conditions, such as the cellular response to a drug or environmental stress.

The choice of analytical platform is also crucial. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are standard, advancements in high-resolution mass spectrometry and tandem mass spectrometry can provide more detailed information on the positional isotopomers of metabolites, further enhancing flux resolution. nih.govfrontiersin.org

Refinement of Computational Models for Enhanced Flux Resolution

Computational modeling is the linchpin of 13C-MFA, translating raw mass spectrometry data into meaningful metabolic fluxes. nih.gov The complexity of metabolic networks necessitates the continuous refinement of these models to improve the accuracy and resolution of flux estimations. researchgate.net

Future efforts should focus on developing more comprehensive metabolic network models that include not only central carbon metabolism but also interconnected pathways like fatty acid and amino acid metabolism. physiology.org When using 2-methyl(113C)propanedioic acid as a tracer, the model must accurately represent all known and hypothesized pathways for its metabolism.

The integration of machine learning algorithms into fluxomics software represents a significant leap forward. nih.govacs.org These algorithms can be trained on large datasets of simulated and experimental labeling patterns to predict flux distributions more rapidly and accurately than traditional optimization-based approaches. nih.govacs.org This is particularly advantageous for high-throughput metabolic phenotyping.

Moreover, the development of multi-objective optimization frameworks can help in designing more informative tracer experiments by systematically exploring the vast space of possible tracer compositions to find the one that maximizes the precision of the target flux estimates.

Table 2: Comparison of Computational Modeling Approaches for 13C-MFA

| Modeling Approach | Description | Advantages for 2-methyl(113C)propanedioic Acid Research |

| Stoichiometric Models | Based on the mass balance of metabolites in a metabolic network. | Provides a foundational framework for flux analysis. |

| Isotopomer Models | Simulate the flow of isotopes through the network to predict labeling patterns. | Essential for interpreting data from 13C-labeled tracers. nih.gov |

| Kinetic Models | Incorporate enzyme kinetics to describe the dynamic behavior of the system. | Can predict how fluxes change in response to perturbations. |

| Machine Learning-based Models | Use algorithms trained on existing data to predict flux distributions. | Enables high-throughput analysis and can improve prediction accuracy. nih.govacs.org |

Novel Applications of 2-methyl(113C)Propanedioic Acid in Emerging Research Fields

The application of 2-methyl(113C)propanedioic acid is not limited to the study of classic inborn errors of metabolism. This tracer holds promise for investigating a range of emerging research areas where metabolic dysregulation is a key feature.

One such area is cancer metabolism. Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. Tracing the metabolism of 2-methyl(113C)propanedioic acid could reveal novel dependencies or vulnerabilities in cancer cells, particularly in tumors where pathways related to propionate and odd-chain fatty acid metabolism are active.

In the field of neurobiology, this tracer could be used to study metabolic communication between different cell types in the brain, such as neurons and glia. Given that metabolic disturbances can contribute to neurodegenerative diseases, understanding how specific metabolites are processed and exchanged in the brain is of paramount importance.

Furthermore, in the context of the gut microbiome, 2-methyl(113C)propanedioic acid could be used to trace the metabolic activity of specific microbial species and their interactions with the host. This could provide insights into how the microbiome influences host metabolism and contributes to health and disease.

Finally, the principles of using labeled dicarboxylic acids as tracers can be extended to environmental science, for instance, in tracking the sources and fate of organic matter in soil and aquatic systems. nih.gov

The continued development of analytical technologies and computational tools will undoubtedly expand the utility of 2-methyl(113C)propanedioic acid, making it a valuable probe for dissecting metabolic complexity in a wide array of biological systems.

Q & A

Q. What are the recommended synthetic routes for 2-methyl(¹³C)propanedioic acid, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves isotopic labeling at the methyl or carboxyl positions. A common approach is the nucleophilic substitution of 2-methylpropanedioic acid precursors with ¹³C-enriched reagents (e.g., ¹³C-methyl iodide). For carboxyl labeling, carboxylation reactions using ¹³CO₂ under controlled conditions are effective . To ensure isotopic purity, monitor reactions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis purification via high-performance liquid chromatography (HPLC) with a reverse-phase C18 column can isolate the labeled compound from unreacted precursors .

Q. Which analytical techniques are most effective for characterizing the structural integrity and isotopic labeling of 2-methyl(¹³C)propanedioic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹³C-NMR confirms isotopic incorporation by identifying shifts at the labeled position (e.g., methyl or carboxyl groups). Compare spectra with unlabeled analogs to verify labeling efficiency .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment and detects impurities. Electrospray ionization (ESI) in negative ion mode is optimal for carboxylate detection .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., carboxylic acid stretches at ~1700 cm⁻¹) to ensure structural integrity .

Advanced Research Questions

Q. How does the ¹³C labeling in 2-methyl(¹³C)propanedioic acid influence its detection in metabolic flux analysis studies?

- Methodological Answer : ¹³C labeling enables tracing of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or ¹³C-NMR. For example, in studies of tricarboxylic acid (TCA) cycle perturbations, the labeled methyl group can track succinate dehydrogenase (SDH) activity. SDH catalyzes the oxidation of succinate to fumarate, and 2-methylpropanedioic acid derivatives may competitively inhibit this enzyme, similar to malonic acid . To optimize detection, use isotopomer analysis to distinguish labeled metabolites from natural abundance ¹³C .

Q. What experimental strategies can resolve contradictions between observed in vitro enzyme inhibition data and in vivo metabolic effects of 2-methylpropanedioic acid derivatives?

- Methodological Answer :

- Dose-Response Profiling : Compare in vitro IC₅₀ values (enzyme inhibition) with in vivo pharmacokinetic data to assess bioavailability and tissue-specific accumulation .

- Isotopic Tracing in Model Organisms : Administer 2-methyl(¹³C)propanedioic acid to cell cultures or animal models and quantify isotopic incorporation into TCA cycle intermediates. This clarifies whether inhibition occurs directly or via metabolite interference .

- Computational Modeling : Use kinetic models (e.g., COPASI) to simulate enzyme-substrate interactions under varying concentrations of labeled and unlabeled inhibitors .

Q. How can researchers mitigate interference from isotopic scrambling during metabolic studies using 2-methyl(¹³C)propanedioic acid?

- Methodological Answer :

- Control Experiments : Include unlabeled 2-methylpropanedioic acid in parallel studies to distinguish natural isotopic abundance from experimental labeling .

- Chromatographic Separation : Use liquid chromatography (LC)-MS/MS with stable isotope internal standards to isolate labeled metabolites from scrambled byproducts .

- Enzymatic Assays : Validate specificity by testing labeled compounds against purified enzymes (e.g., SDH) to confirm direct inhibition rather than off-target effects .

Safety and Handling

Q. What safety protocols are critical when handling 2-methyl(¹³C)propanedioic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of carboxylic acid vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and decontaminated .

- Emergency Measures : Install eyewash stations and showers. In case of skin contact, wash with soap and water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.